molecular formula C24H17NO4S B2709163 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1797546-91-8

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2709163
CAS No.: 1797546-91-8
M. Wt: 415.46
InChI Key: BGPBCEMUDYQQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide typically involves the reaction of furan-2-carbonyl chloride with thiophene-2-ylmethylamine to form an intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in bacteria or cancer cells .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c26-23(20-10-5-13-28-20)21-12-11-15(30-21)14-25-24(27)22-16-6-1-3-8-18(16)29-19-9-4-2-7-17(19)22/h1-13,22H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPBCEMUDYQQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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